molecular formula C13H13ClFN3O B12240068 N-(2-chloro-4-fluorophenyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide

N-(2-chloro-4-fluorophenyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide

Cat. No.: B12240068
M. Wt: 281.71 g/mol
InChI Key: BGDDPCYWKUVDIJ-UHFFFAOYSA-N
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Description

N-(2-chloro-4-fluorophenyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a pyrazole ring substituted with chloro and fluoro groups on the phenyl ring, along with trimethyl and carboxamide groups. Its distinct structure makes it a subject of interest in chemical research and industrial applications.

Preparation Methods

The synthesis of N-(2-chloro-4-fluorophenyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide involves several steps, including the preparation of intermediate compounds and their subsequent reactions. One common synthetic route includes:

    Starting Materials: 2-chloro-4-fluoroaniline, 1,3,5-trimethylpyrazole, and appropriate carboxylating agents.

    Reaction Conditions: The synthesis typically involves the use of organic solvents such as ethanol or dimethylformamide (DMF), along with catalysts like triethylamine.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

N-(2-chloro-4-fluorophenyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.

    Substitution: Halogen substitution reactions can occur, where the chloro or fluoro groups are replaced by other substituents using nucleophilic substitution reactions.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., NaOH). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Scientific Research Applications

N-(2-chloro-4-fluorophenyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-(2-chloro-4-fluorophenyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the suppression of biochemical pathways involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways may vary depending on the specific application and biological context.

Comparison with Similar Compounds

N-(2-chloro-4-fluorophenyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide can be compared with other similar compounds, such as:

    TAK-242 (Ethyl (6R)-6-[N-(2-chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate): Both compounds share the chloro and fluoro substitutions on the phenyl ring, but differ in their core structures and functional groups.

    Indole Derivatives: Indole-based compounds also exhibit diverse biological activities, including anti-inflammatory and anticancer properties, but have a different core structure compared to pyrazole derivatives.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H13ClFN3O

Molecular Weight

281.71 g/mol

IUPAC Name

N-(2-chloro-4-fluorophenyl)-1,3,5-trimethylpyrazole-4-carboxamide

InChI

InChI=1S/C13H13ClFN3O/c1-7-12(8(2)18(3)17-7)13(19)16-11-5-4-9(15)6-10(11)14/h4-6H,1-3H3,(H,16,19)

InChI Key

BGDDPCYWKUVDIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)NC2=C(C=C(C=C2)F)Cl

Origin of Product

United States

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